(E)-5-ethyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
(E)-5-ethyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a fluorobenzylidene moiety, and a thiol group, making it a unique and potentially valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-ethyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-fluorobenzaldehyde with 5-ethyl-4-amino-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then heated under reflux for several hours to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process. Additionally, purification techniques, such as recrystallization or chromatography, are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-5-ethyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzylidene moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used under mild conditions.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are typically employed.
Substitution: Nucleophiles, such as amines or thiols, can be used in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Major Products Formed
Oxidation: Disulfide derivatives or sulfonic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
(E)-5-ethyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-5-ethyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or inhibit essential enzymes in microbial cells.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-ethyl-4-((2-chlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- (E)-5-ethyl-4-((2-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- (E)-5-ethyl-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
(E)-5-ethyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-ethyl-4-[(E)-(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4S/c1-2-10-14-15-11(17)16(10)13-7-8-5-3-4-6-9(8)12/h3-7H,2H2,1H3,(H,15,17)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWONXGYGVZOOB-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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